Ahz9ryl9EW

Pharmacopoeial Compliance Impurity Profiling Quality Control

Mycophenolate EP Impurity B (CAS 2767988-82-7), chemically designated as (4Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid, is the Z-isomer of mycophenolic acid. It is classified as a specified pharmacopoeial impurity under the European Pharmacopoeia (EP) monograph for mycophenolate mofetil, with a defined acceptance limit of not more than 0.2% in the drug substance.

Molecular Formula C17H20O6
Molecular Weight 320.3 g/mol
CAS No. 2767988-82-7
Cat. No. B12790623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAhz9ryl9EW
CAS2767988-82-7
Molecular FormulaC17H20O6
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O
InChIInChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4-
InChIKeyHPNSFSBZBAHARI-WTKPLQERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycophenolate EP Impurity B (CAS 2767988-82-7): Analytical Reference Standard for Pharmacopoeial Compliance


Mycophenolate EP Impurity B (CAS 2767988-82-7), chemically designated as (4Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid, is the Z-isomer of mycophenolic acid . It is classified as a specified pharmacopoeial impurity under the European Pharmacopoeia (EP) monograph for mycophenolate mofetil, with a defined acceptance limit of not more than 0.2% in the drug substance [1]. The compound serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial production of mycophenolate mofetil, an immunosuppressant used to prevent transplant rejection [2].

Why Generic Mycophenolate Impurity Reference Standards Cannot Replace Mycophenolate EP Impurity B (CAS 2767988-82-7)


Impurity reference standards for mycophenolate mofetil are not interchangeable. The Z-isomer (Impurity B) exhibits a distinct stereochemical configuration (cis/Z geometry at the C4-C5 double bond) compared to the active pharmaceutical ingredient (E-isomer), resulting in different chromatographic retention behaviour and UV/Vis spectral properties . Regulatory filings under the European Pharmacopoeia mandate the use of a fully characterized, stereochemically defined Z-isomer standard for the specific quantification of Impurity B, with a pharmacopoeial limit of ≤0.2% [1]. Generic or in-house impurity mixtures lacking established Z-isomer purity (typically ≥95% HPLC for the pure reference standard, versus the ≥98.5% purity of the API mycophenolic acid) compromise accurate impurity profiling and risk non-compliance with EP monographs .

Quantitative Differentiation Evidence: Mycophenolate EP Impurity B (Z-Isomer) vs. Mycophenolic Acid (E-Isomer API)


EP Acceptance Criterion: Mycophenolate EP Impurity B Limit vs. Mycophenolic Acid API Purity

The European Pharmacopoeia (EP) monograph for Mycophenolate Mofetil specifies a limit of not more than 0.2% for Impurity B (the Z-isomer, CAS 2767988-82-7) in the drug substance [1]. In contrast, the active pharmaceutical ingredient Mycophenolic Acid (E-isomer, CAS 24280-93-1) is required to meet an assay specification of ≥98.5% (HPLC) . This quantitative disparity underscores the necessity of a dedicated, high-purity Z-isomer reference standard for accurate quantitation of a low-level impurity at or below the 0.2% threshold.

Pharmacopoeial Compliance Impurity Profiling Quality Control

Z-Isomer Reference Standard Purity vs. Other Mycophenolate EP Impurity Reference Standards

Commercially available Mycophenolate EP Impurity B (Z-isomer, CAS 2767988-82-7) reference standards are supplied with a certified HPLC purity of ≥95% (e.g., CATO, Sinco) or ≥98% (e.g., Artis-isotopes) . In comparison, the closely related Mycophenolate Mofetil EP Impurity C (Z-isomer of morpholinoethyl ester, CAS 2286278-51-9) is offered as a pale yellow oil, which introduces handling and purity quantification challenges distinct from the solid Z-isomer acid [1]. The solid-state form and higher purity characterization data of the target compound facilitate more precise weighing and standard preparation for HPLC analysis.

Reference Standard Characterization HPLC Purity Analytical Method Validation

Process Control Benchmark: Patent-Demonstrated Removal of Z-Isomer to <0.10%

A patented purification method for mycophenolic acid (CN-115838363-A) specifically targets the Z-isomer as a key impurity and demonstrates its efficient removal to a residual level below 0.10% [1]. This process capability provides a quantifiable benchmark: using the Mycophenolate EP Impurity B reference standard, manufacturers can validate whether their purification process achieves Z-isomer levels below the 0.10% threshold, which is twice as stringent as the EP limit of 0.2%, thereby creating a competitive quality margin for drug substance applications [2].

Synthetic Process Development Impurity Fate and Purge Drug Master File

Mycophenolate EP Impurity B (CAS 2767988-82-7): High-Value Procurement Scenarios for Pharmaceutical Quality and Regulatory Success


European Pharmacopoeia Compliance Testing for Mycophenolate Mofetil Drug Substance

Analytical laboratories performing batch release testing of mycophenolate mofetil drug substance under the EP monograph must quantify Impurity B (Z-isomer) at the specified limit of NMT 0.2% [1]. The Mycophenolate EP Impurity B reference standard (CAS 2767988-82-7), certified at ≥95% HPLC purity, is used to establish system suitability, determine relative response factors (RRF), and calibrate HPLC-UV methods for precise quantitation of this stereospecific impurity, ensuring that each manufactured batch meets pharmacopoeial acceptance criteria before ANDA submission or commercial distribution.

Analytical Method Validation (AMV) for ANDA Filing

During ANDA development, regulatory authorities require full validation of the HPLC or UPLC method used for impurity profiling, including specificity, linearity, accuracy, precision, and quantitation limit (LOQ) for each specified impurity [2]. The Z-isomer reference standard (≥95% HPLC purity) is essential for spiking studies to assess recovery across the range LOQ to 150% of the specification limit, thereby proving that the method can accurately quantify Impurity B at or below the 0.2% EP limit in the presence of the API and other related substances.

Process Development and Purification Strategy Benchmarking

Synthetic chemists optimizing the manufacturing process for mycophenolic acid or mycophenolate mofetil can use the Mycophenolate EP Impurity B reference standard to monitor the fate of the Z-isomer during crystallization, extraction, or chromatographic purification steps [3]. Quantifying residual Z-isomer against the benchmark of <0.10% achieved by patented methods provides actionable data to refine process parameters, reduce impurity carryover to final API, and establish a competitive quality profile that exceeds EP requirements.

Stability-Indicating Method Development for Forced Degradation Studies

Forced degradation studies are required to demonstrate that the analytical method is stability-indicating and can resolve the Z-isomer from other degradation products such as the N-oxide (EP Impurity G) or the lactone (EP Impurity H) . The Z-isomer standard enables unambiguous identification of the cis-geometry impurity peak in stressed samples, confirming that the method can separate it from the E-isomer (active peak) and other degradation products, a critical requirement for acceptance of the stability section of regulatory dossiers.

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